

Umbralisib Safety Profile & Discontinuation Reasons

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Compound Focus: Umbralisib

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The tables below consolidate the main safety events and causes for the withdrawal of **umbralisib**, based on clinical trial data and regulatory announcements.

Table 1: Key Adverse Events (AEs) and Laboratory Abnormalities from Clinical Trials

Event Category	Specific Event	Incidence in Clinical Trials (from pooled safety cohort, n=335)	Management Notes
Hepatotoxicity [1]	ALT/AST Elevations	15-35% (all grades); 5-8% (>5x ULN); <1% (>20x ULN)	Onset within 4-12 weeks. Monitor LFTs every 2-4 weeks for first 6 months.
Infections [2]	Serious/Fatal Infections	10% (Grade ≥3); <1% (fatal)	PJP prophylaxis recommended; consider antiviral prophylaxis for CMV.
Hematologic Toxicity [2]	Neutropenia	9% (Grade 3); 9% (Grade 4)	Monitor neutrophil counts at least every 2 weeks for the first 2 months.

Event Category	Specific Event	Incidence in Clinical Trials (from pooled safety cohort, n=335)	Management Notes
Gastrointestinal Toxicity [2] [3]	Diarrhea/Colitis	53% (all grades); 9% (Grade 3)	Manage with antidiarrheals or steroids. Withhold dose for severe cases.
Other Common AEs [3]	Diarrhea, Nausea, Fatigue	43%, 42%, 31% (all grades)	Most common treatment-emergent AEs.

Table 2: Primary Reasons for Umbralisib's Withdrawal from the Market

Reason	Details	Source
Increased Overall Survival Risk	An increasing imbalance in overall survival was observed in the UNITY-CLL Phase 3 trial, with higher risk of death in the umbralisib-containing arm (U2) compared to the control arm.	[4] [2]
Regulatory Action	The FDA withdrawal was based on data showing excess mortality. The sponsor, TG Therapeutics, voluntarily withdrew the drug from the market.	[1] [4] [2]
Serious Adverse Events	The drug was associated with serious AEs, including infections, diarrhea/colitis, and hepatotoxicity, which contributed to the negative risk-benefit profile.	[1] [2]

FAQs on Umbralisib Discontinuation

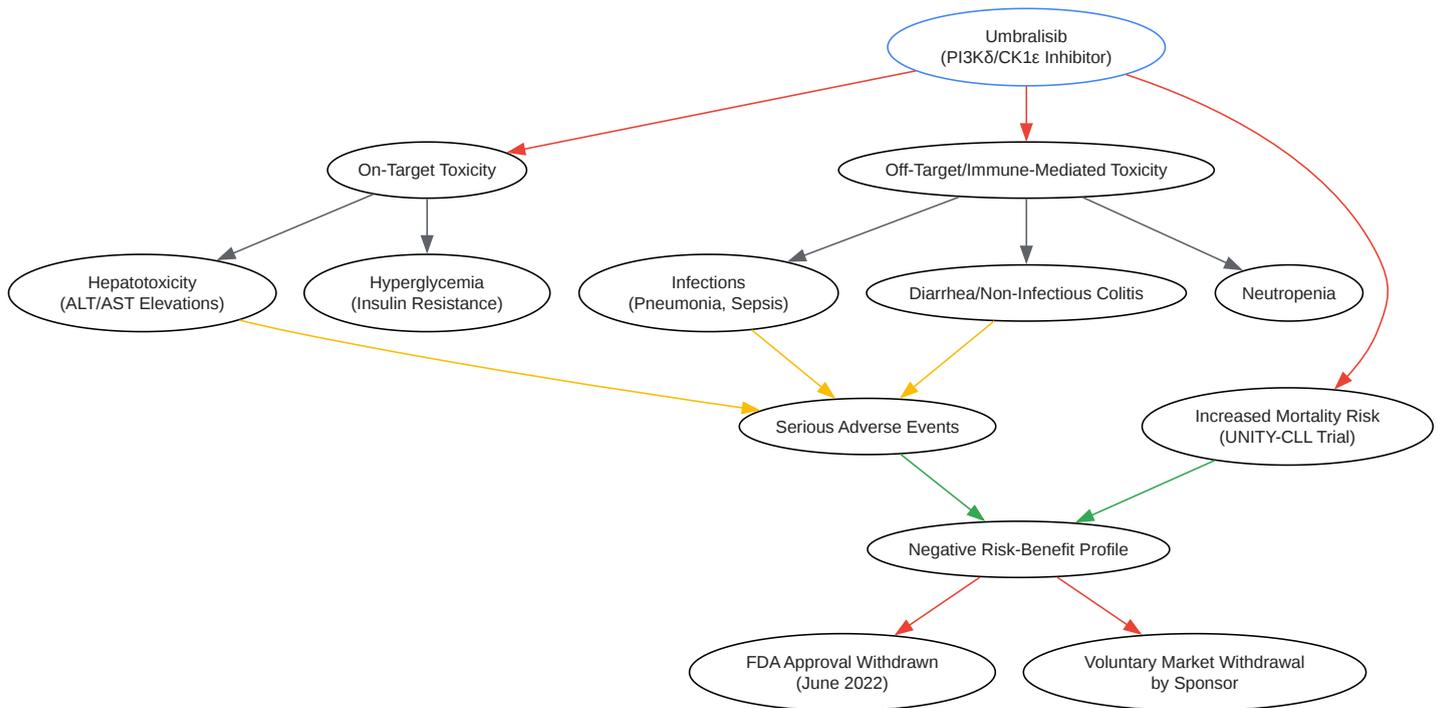
Here are answers to anticipated technical questions.

- **What was the specific safety signal that triggered the withdrawal?** The decisive factor was an **increasing imbalance in overall survival (OS)** from the UNITY-CLL trial. An ad hoc analysis requested by the FDA showed a higher risk of death for patients on the **umbralisib-ublituximab (U2)** regimen compared to those on the control regimen of obinutuzumab plus chlorambucil [4] [2].

- **How did umbralisib's hepatotoxicity profile compare to other PI3K inhibitors?** While **umbralisib** caused serum enzyme elevations, it was noted for having a "**distinct**" **safety profile** from other PI3K δ inhibitors, with fewer immune-mediated adverse events reported in early studies [3]. However, like idelalisib, hepatotoxicity remained a significant and dose-limiting concern [1].
- **Are there any circumstances where umbralisib is still available for use?** No. Following the FDA's withdrawal of approval in June 2022, healthcare professionals were advised to stop prescribing the drug immediately and transition patients to alternative therapies [4]. The manufacturer (TG Therapeutics) indicated it might make **umbralisib** available in **limited circumstances for patients deriving benefit via expanded access programs**, but it is no longer commercially available [4].

Experimental Considerations for PI3K Inhibitor Research

The case of **umbralisib** highlights critical areas for troubleshooting in oncology drug development. The diagram below outlines the interconnected factors that contributed to its failure.



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Based on this case, key experimental protocols for future PI3K inhibitor development should focus on:

- **Robust Preclinical Safety Signaling:** Intensify investigation into mechanisms behind hepatotoxicity and immune-mediated toxicities (like colitis) in animal models. The distinct profile of **umbralisib** suggests these AEs are not fully predictable by class alone [1] [3].
- **Proactive On-Target Toxicity Management:** For "on-target" effects like hyperglycemia (common with PI3K α inhibitors like alpelisib), develop preemptive management protocols. This includes **baseline HbA1c screening** and collaboration with endocrinologists for early intervention, as elevated baseline HbA1c is a significant risk factor for severe hyperglycemia requiring dose modification [5].

- **Trial Design and Endpoint Selection:** The **umbralisib** case underscores the FDA's heightened focus on **overall survival (OS)** data, even for accelerated approvals based on response rates. Future trials should be powered to detect OS differences and include plans for managing emerging long-term safety signals [4] [2].

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